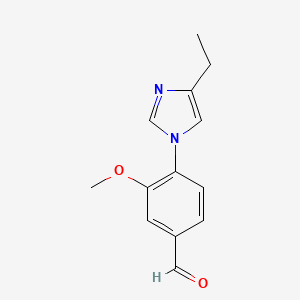
Benzaldehyde, 4-(4-ethyl-1H-imidazol-1-yl)-3-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 4-(4-ethyl-1H-imidazol-1-yl)-3-methoxy- is a synthetic organic compound that belongs to the class of benzaldehydes. These compounds are characterized by the presence of a benzene ring with an aldehyde group attached. The specific structure of this compound includes additional functional groups such as an ethyl-imidazole and a methoxy group, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-(4-ethyl-1H-imidazol-1-yl)-3-methoxy- typically involves multi-step organic reactions. One possible route could be:
Formation of the imidazole ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.
Introduction of the ethyl group: The ethyl group can be introduced via alkylation reactions.
Attachment of the methoxy group: The methoxy group can be added through methylation reactions.
Formation of the benzaldehyde structure: The final step involves the formation of the benzaldehyde structure, possibly through formylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The aldehyde group can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy and imidazole groups can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
Benzaldehyde, 4-(4-ethyl-1H-imidazol-1-yl)-3-methoxy- can have several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for potential pharmacological properties.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzaldehyde, 4-(4-ethyl-1H-imidazol-1-yl)-3-methoxy- would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes: Inhibiting or activating specific enzymes.
Interaction with receptors: Modulating receptor activity.
Pathway modulation: Influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde derivatives: Compounds with similar benzaldehyde structures but different functional groups.
Imidazole derivatives: Compounds with imidazole rings but different substituents.
Uniqueness
The unique combination of the ethyl-imidazole and methoxy groups in Benzaldehyde, 4-(4-ethyl-1H-imidazol-1-yl)-3-methoxy- can result in distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C13H14N2O2 |
|---|---|
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
4-(4-ethylimidazol-1-yl)-3-methoxybenzaldehyde |
InChI |
InChI=1S/C13H14N2O2/c1-3-11-7-15(9-14-11)12-5-4-10(8-16)6-13(12)17-2/h4-9H,3H2,1-2H3 |
Clave InChI |
RJWTUFXPOKOMJS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CN(C=N1)C2=C(C=C(C=C2)C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,3S,5R,6S)-8-Methyl-3-((3-methylbutanoyl)oxy)-8-azabicyclo[3.2.1]octan-6-yl 4-aminobenzoate sulfate](/img/structure/B12934133.png)
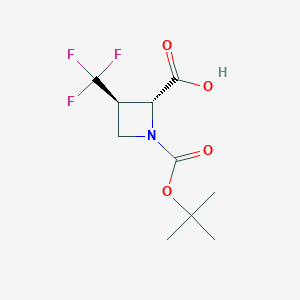


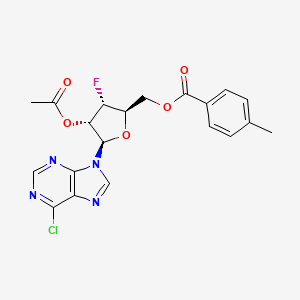
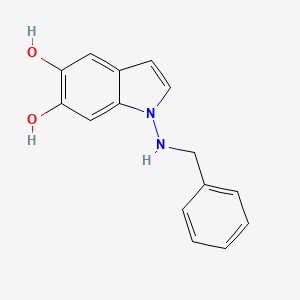
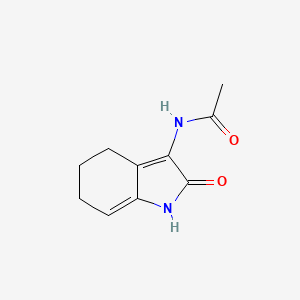
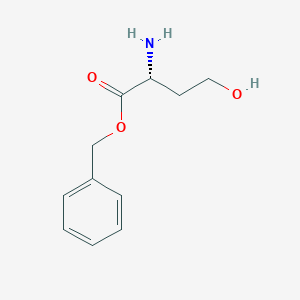

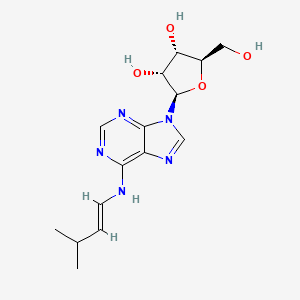
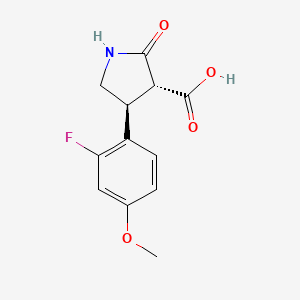
![rel-Ethyl (2S,3R,3aS,6R,7aR)-3-hydroxyoctahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12934193.png)
methanol](/img/structure/B12934197.png)
